tert-butyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a derivative of pyrrolidine and has a triazole ring which makes it a unique and versatile molecule.
Mechanism of Action
The mechanism of action of tert-butyl (tert-butyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate)-3-amino-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate is not fully understood. However, it is thought to work by inhibiting the activity of enzymes involved in various biological processes. For example, it has been shown to inhibit the activity of enzymes involved in the biosynthesis of cell wall components in bacteria, which leads to cell death.
Biochemical and Physiological Effects
Tert-butyl (tert-butyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate)-3-amino-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. The compound has also been shown to inhibit the activity of enzymes involved in the biosynthesis of cell wall components in bacteria, leading to cell death. Additionally, tert-butyl (tert-butyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate)-3-amino-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate has been shown to have antimicrobial properties.
Advantages and Limitations for Lab Experiments
One of the advantages of tert-butyl (tert-butyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate)-3-amino-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate is its versatility. The compound can be modified to create derivatives with different properties, allowing for the development of new drugs with specific targets. Additionally, the compound has been shown to have low toxicity, making it a promising candidate for further research.
One of the limitations of tert-butyl (tert-butyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate)-3-amino-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate is its limited solubility in water, which can make it difficult to work with in lab experiments. Additionally, the compound is relatively new, and its properties and potential applications are still being explored.
Future Directions
There are various future directions for research on tert-butyl (tert-butyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate)-3-amino-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate. One potential direction is the development of derivatives with improved solubility in water, which would make the compound easier to work with in lab experiments. Additionally, the compound could be further studied for its potential applications in the treatment of cancer and bacterial infections. Finally, the mechanism of action of tert-butyl (tert-butyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate)-3-amino-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate could be further explored to gain a better understanding of how it works and how it could be used to develop new drugs.
Synthesis Methods
The synthesis of tert-butyl (tert-butyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate)-3-amino-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate involves the reaction of tert-butyl (tert-butyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate)-3-formylpyrrolidine-1-carboxylate with sodium azide in the presence of a copper catalyst. This reaction leads to the formation of the triazole ring, which is an important functional group in the compound. The final product is obtained after purification using column chromatography.
Scientific Research Applications
Tert-butyl (tert-butyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate)-3-amino-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate has various potential applications in medicinal chemistry. It has been studied for its anticancer properties, and it has been found to inhibit the growth of cancer cells. The compound has also been studied for its antimicrobial properties, and it has shown activity against various bacterial strains. Additionally, tert-butyl (tert-butyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate)-3-amino-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate has been studied as a potential inhibitor of enzymes involved in the biosynthesis of cell wall components in bacteria.
properties
IUPAC Name |
tert-butyl (3R,4S)-3-amino-4-(triazol-1-yl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O2/c1-11(2,3)18-10(17)15-6-8(12)9(7-15)16-5-4-13-14-16/h4-5,8-9H,6-7,12H2,1-3H3/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZNGNSUUVUKGF-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N2C=CN=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)N2C=CN=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate |
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